3-(4-Aminophenyl)propan-1-ol hydrochloride
Description
Significance as a Versatile Synthetic Scaffold in Organic Synthesis
The true value of 3-(4-aminophenyl)propan-1-ol (B78041) hydrochloride in the world of organic chemistry lies in its role as a versatile synthetic scaffold. A scaffold, in this context, is a core molecular framework upon which more complex molecules can be built. The compound possesses two key functional groups: a primary alcohol (-OH) and an aromatic amine (-NH2). These groups can undergo a wide variety of chemical reactions, allowing chemists to introduce new functionalities and build intricate molecular architectures.
The amino group, for instance, can be acylated, alkylated, or converted into a diazonium salt, which can then be replaced by a wide range of other groups. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. This dual reactivity makes 3-(4-aminophenyl)propan-1-ol hydrochloride a valuable intermediate in multi-step syntheses.
A practical example of its utility is in the synthesis of various heterocyclic compounds, which are ring structures containing atoms of at least two different elements. These structures are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. researchgate.net For instance, the amino and hydroxyl groups can be made to react with other bifunctional molecules to form new ring systems.
Contextualization within Aminophenyl-Propanol and Amino Alcohol Chemistry
This compound belongs to the broader classes of aminophenyl-propanols and amino alcohols. Amino alcohols are organic compounds containing both an amine and an alcohol functional group. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The presence of both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the amino group) allows these molecules to interact with biological targets such as enzymes and receptors. nih.gov
The aminophenyl-propanol framework, specifically, has been identified as a key structural feature in a number of pharmacologically active compounds. For example, derivatives of 3-amino-1-phenylpropanol are core intermediates in the synthesis of important pharmaceuticals. google.com The specific arrangement of the amino and hydroxyl groups, along with the phenyl ring, provides a three-dimensional structure that can be optimized for binding to specific biological targets.
Research into amino alcohol derivatives has shown their potential as leads for new antibiotics and antifungal agents. nih.govresearchgate.net The ability to easily synthesize and modify these scaffolds allows for the creation of libraries of related compounds that can be screened for biological activity. nih.gov This approach is a cornerstone of modern drug discovery.
Overview of Current Research Landscape and Academic Relevance
The academic relevance of this compound and related amino alcohols remains high. Current research continues to explore their potential in various applications. The development of new synthetic methods, particularly those that are more efficient and environmentally friendly, is an ongoing area of interest. For example, recent studies have focused on photoredox catalysis for the synthesis of amino alcohols, utilizing visible light as a green reagent. rsc.org
In the field of medicinal chemistry, the focus is on designing and synthesizing novel derivatives with improved biological activity and pharmacokinetic properties. This includes the creation of compounds that can target multi-drug resistant bacterial and fungal pathogens. nih.gov The aminophenyl-propanol scaffold is also being investigated for its potential in developing treatments for a range of diseases.
Furthermore, the study of β-phenylalanine derivatives, which are structurally related to aminophenyl-propanols, highlights their importance as scaffolds for pharmacomodulation in the development of drug candidates. nih.gov The versatility of these structures ensures their continued importance in academic and industrial research for the foreseeable future.
Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
83101-11-5 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
3-(4-aminophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6,11H,1-2,7,10H2;1H |
InChI Key |
QWEAGZBNQMUDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCO)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Aminophenyl Propan 1 Ol and Its Analogs
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 3-(4-aminophenyl)propan-1-ol (B78041), the primary disconnections involve the carbon-nitrogen bond of the aniline (B41778) moiety and the carbon-oxygen bond of the primary alcohol. This leads to two main precursor types: a phenylpropanol derivative with a nitro group or a functionalized aniline with a three-carbon side chain containing a reducible functional group at the terminus.
A key synthon is 3-(4-nitrophenyl)propanoic acid. nih.govguidechem.com This intermediate allows for the sequential or simultaneous reduction of both the nitro group and the carboxylic acid to afford the target molecule. Another logical disconnection points towards a reductive amination strategy, where a suitable keto-alcohol or aldehyde-alcohol is reacted with an ammonia (B1221849) source. libretexts.orglibretexts.org
Convergent and Linear Synthesis Strategies
Reduction of Nitro-Containing Phenylpropanoic Acid Derivatives
A common and effective strategy involves the reduction of a nitro-substituted phenylpropanoic acid derivative. This approach leverages the readily available starting material, 3-(4-nitrophenyl)propanoic acid. nih.govguidechem.com The challenge lies in the selective reduction of both the aromatic nitro group and the carboxylic acid.
Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BH3-SMe2), are highly effective reagents for the reduction of carboxylic acids to alcohols. researchgate.netharvard.edu A key advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other functional groups like esters and nitro groups under specific conditions. researchgate.netresearchgate.net However, with increased equivalents of borane and higher temperatures, the nitro group can also be reduced to an amine. jrfglobal.com This allows for a potential one-pot reaction where both functional groups are reduced simultaneously.
Table 1: Borane-Mediated Reduction of Nitro-Containing Carboxylic Acids
| Starting Material | Reducing Agent | Conditions | Product | Notes |
| 4-Nitrobenzoic acid | BH3-THF | Reflux | 4-Nitrobenzyl alcohol | Demonstrates selectivity for the carboxylic acid. researchgate.net |
| 3-(4-Nitrophenyl)propanoic acid | BH3-SMe2 | Controlled temperature | 3-(4-Nitrophenyl)propan-1-ol (B1626603) | Initial reduction of the carboxylic acid. |
| 3-(4-Nitrophenyl)propan-1-ol | Excess BH3-SMe2 | Elevated temperature | 3-(4-Aminophenyl)propan-1-ol | Subsequent reduction of the nitro group. |
This table is illustrative and specific reaction conditions may vary.
Catalytic hydrogenation is a widely used industrial process for the reduction of nitro groups. wikipedia.orgrsc.org Reagents like palladium on carbon (Pd/C) or Raney nickel are effective for this transformation. commonorganicchemistry.com The reduction of the carboxylic acid can be more challenging under these conditions. However, under high pressure and temperature, or with specific catalysts, simultaneous reduction of both groups can be achieved. google.comchadsprep.com A stepwise approach, where the nitro group is first reduced, followed by the reduction of the carboxylic acid using a different method, is also a viable strategy.
Table 2: Catalytic Hydrogenation of Nitroarenes
| Catalyst | Substrate | Conditions | Product | Selectivity |
| Pd/C | Aromatic Nitro Compound | H2 gas | Aniline | High for nitro group reduction. commonorganicchemistry.com |
| Raney Nickel | Aromatic Nitro Compound | H2 gas | Aniline | Can be used to avoid dehalogenation. commonorganicchemistry.com |
| Platinum Oxide | Nitrophenol | H2 gas, acid | Aminophenol | Effective for nitrophenols. google.com |
This table provides a general overview of common catalytic hydrogenation methods.
Metal-mediated reductions offer an alternative to catalytic hydrogenation. Stannous chloride (SnCl2) is a classic reagent for the chemoselective reduction of aromatic nitro groups to amines, even in the presence of other reducible functional groups like esters. commonorganicchemistry.comscispace.comstrategian.com This method is particularly useful in a linear synthesis where the nitro group of a pre-formed 3-(4-nitrophenyl)propan-1-ol is reduced. Other metals like iron (Fe) and zinc (Zn) in acidic media are also effective for nitro group reduction. tandfonline.commasterorganicchemistry.com
Table 3: Metal-Mediated Reduction of Aromatic Nitro Compounds
| Metal Reagent | Co-reagent/Solvent | Substrate Example | Product | Key Features |
| SnCl2·2H2O | Ethanol | Aromatic Nitro Compound | Aromatic Amine | Mild conditions, good chemoselectivity. scispace.comstrategian.com |
| Fe powder | Acetic Acid | Aromatic Nitro Compound | Aromatic Amine | Cost-effective and mild. tandfonline.commasterorganicchemistry.com |
| Zn dust | Ammonium (B1175870) Chloride | R-NO2 | R-NH-OH | Can lead to hydroxylamine (B1172632) formation. wikipedia.org |
This table highlights common metal reagents used for nitro group reduction.
Reductive Amination Approaches
Reductive amination provides a convergent route to 3-(4-aminophenyl)propan-1-ol. libretexts.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com This method typically involves the reaction of an aldehyde or ketone with ammonia or an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of the target compound, a suitable precursor would be a three-carbon chain with a carbonyl group at one end and a protected hydroxyl group at the other, which would be reacted with an ammonia source. The choice of reducing agent is crucial, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion over the carbonyl group. masterorganicchemistry.com
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions for the synthesis and modification of 3-(4-aminophenyl)propan-1-ol and its analogs. The primary amino group on the phenyl ring is a key functional handle that can act as a nucleophile.
This reactivity allows for the introduction of a wide range of substituents. For instance, the amino group can react with alkyl halides or acyl chlorides in the presence of a base to form N-alkylated or N-acylated derivatives, respectively.
Furthermore, the principles of nucleophilic aromatic substitution (SNAr) can be applied to synthesize analogs. In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of derivatives of 3-(4-aminophenyl)propan-1-ol, a common strategy involves the reaction of an aniline derivative with a substrate containing a suitable leaving group, such as a halogen, activated by an electron-withdrawing group. scranton.edu The direct reaction of cyanopyridines with lithium amides, for example, demonstrates the displacement of a cyanide group, showcasing an unconventional leaving group in SNAr reactions. researchgate.net The regioselectivity of these reactions is a critical factor, with substitution often occurring at positions activated by electron-withdrawing groups. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions for Analog Synthesis
| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |
|---|---|---|---|---|
| 3-(4-Aminophenyl)propan-1-ol | Alkyl Halide | N-Alkyl-3-(4-aminophenyl)propan-1-ol | N-Alkylation | |
| 3-(4-Aminophenyl)propan-1-ol | Acyl Chloride | N-Acyl-3-(4-aminophenyl)propan-1-ol | N-Acylation | |
| Aniline | 2,4-Dichloroquinazoline | 4-Anilino-2-chloroquinazoline | SNAr | nih.gov |
| 2-Cyanopyridine | Lithium amide | 2-Aminopyridine | SNAr | researchgate.net |
Carbonyl Reduction Pathways
Carbonyl reduction pathways are crucial for the synthesis of 3-(4-aminophenyl)propan-1-ol, typically involving the reduction of a carbonyl-containing precursor. These reactions are often catalyzed by metal hydrides or through catalytic hydrogenation. nih.gov
One common synthetic route begins with the nitration of 3-phenylpropan-1-ol to yield 3-(4-nitrophenyl)propan-1-ol. The nitro group is then reduced to an amine. A subsequent step involves the reduction of a carboxylic acid or ester group to the primary alcohol. For example, 3-(4-aminophenyl)propanoic acid can be reduced to 3-(4-aminophenyl)propan-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
Another approach involves the reduction of 4-(4-nitrophenyl)butyric acid with a borane-THF complex, followed by catalytic hydrogenation of the nitro group using a palladium on carbon (Pd/C) catalyst to yield the final product. chemicalbook.com The reduction of carbonyl compounds can also be achieved using sodium borohydride (B1222165) in the presence of acetic acid. google.com
Table 2: Carbonyl and Nitro Group Reduction Pathways for 3-(4-Aminophenyl)propan-1-ol Synthesis
| Starting Material | Reagent(s) | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| 3-(4-Aminophenyl)propanoic Acid | Lithium Aluminum Hydride (LiAlH4) | - | 3-(4-Aminophenyl)propan-1-ol | |
| 4-(4-Nitrophenyl)butyric Acid | Borane-THF complex, then H2/Pd(C) | 3-(4-Nitrophenyl)propan-1-ol | 3-(4-Aminophenyl)propan-1-ol | chemicalbook.com |
| 1-Phenyl-3-methylamino-1-propen-1-one | Sodium borohydride, Acetic acid | 3-Methylamino-1-phenyl-1-propanol | - | google.com |
Stereoselective Synthesis of Enantiomeric Forms
The synthesis of specific enantiomers of chiral compounds is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities. nih.gov Several strategies have been developed for the stereoselective synthesis of chiral propanolamines and their derivatives.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgethz.ch After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com
Common chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org For instance, an achiral carboxylic acid can be converted into an amide with a chiral auxiliary like pseudoephenamine. nih.gov Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, directed by the chiral auxiliary. Subsequent removal of the auxiliary yields an enantiomerically enriched carboxylic acid, which can then be reduced to the corresponding chiral alcohol. nih.gov While not specifically detailed for 3-(4-aminophenyl)propan-1-ol, this general strategy is widely applicable for the synthesis of chiral alcohols and their precursors.
Asymmetric Catalysis in Propanol (B110389) Synthesis
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This approach is highly efficient and atom-economical.
For the synthesis of chiral propanols, various catalytic systems have been developed. For example, ProPhenol ligands in combination with metal complexes, such as zinc, can catalyze the asymmetric alkynylation of aldehydes to produce chiral propargylic alcohols with high enantioselectivity. acs.orgnih.gov These propargylic alcohols are versatile intermediates that can be further elaborated. Another approach involves the cooperative catalysis of a prolinol ether, a transition metal, and a Brønsted acid for the asymmetric aldol (B89426) reaction of aldehydes with ynals, yielding highly enantioenriched propargylic alcohols. rsc.org
Enantioselective Reductions
Enantioselective reduction of prochiral ketones is a direct and powerful method for producing chiral secondary alcohols. wikipedia.org This can be achieved using stoichiometric chiral reducing agents or, more commonly, through catalytic methods.
One well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to mediate the reduction of ketones with high enantioselectivity. youtube.com Another common strategy is transfer hydrogenation, where a hydrogen atom is transferred from a simple alcohol, like isopropanol, to the ketone, catalyzed by a chiral transition metal complex, such as those containing ruthenium. wikipedia.orgorganic-chemistry.org
Enzymes, particularly carbonyl reductases (KREDs), are also highly effective catalysts for the enantioselective reduction of ketones, often affording products with excellent enantiomeric excess under mild reaction conditions. rsc.orgnih.govresearchgate.net
Table 3: Overview of Enantioselective Reduction Methods for Chiral Alcohol Synthesis
| Method | Catalyst/Reagent | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| CBS Reduction | Chiral Oxazaborolidine, Borane | Prochiral Ketone | Chiral Alcohol | High enantioselectivity for a broad range of ketones. | youtube.com |
| Asymmetric Transfer Hydrogenation | Chiral Ru-complex, Isopropanol | Prochiral Ketone | Chiral Alcohol | Uses inexpensive reductants. | wikipedia.orgorganic-chemistry.org |
| Enzymatic Reduction | Carbonyl Reductase (KRED), Cofactor | Prochiral Ketone | Chiral Alcohol | High enantioselectivity and mild reaction conditions. | rsc.orgnih.govresearchgate.net |
| Trichlorosilane-mediated Reduction | Chiral Lewis Base, HSiCl3 | Ketoimine | Chiral Amine | Applicable for the synthesis of chiral amines. | nih.gov |
Resolution Techniques (e.g., Chiral Chromatography)
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. ethz.ch Chiral chromatography is a powerful and widely used method for both analytical and preparative-scale resolution. chromatographyonline.com
In chiral High-Performance Liquid Chromatography (HPLC), the separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. nih.govnih.gov The choice of mobile phase, which can be a normal-phase solvent like hexane/isopropanol or a reversed-phase solvent system like acetonitrile/water, is crucial for achieving optimal separation. nih.govmdpi.com Factors such as the mobile phase composition, temperature, and flow rate can be adjusted to improve the resolution between the enantiomers. sigmaaldrich.com
Precursor Design and Utilization of Aminophenyl Building Blocks
The foundation of synthesizing 3-(4-aminophenyl)propan-1-ol and related compounds lies in the judicious design and use of precursor molecules, particularly those containing the aminophenyl moiety. researchgate.netnih.govpharmaceutical-technology.comenamine.netnih.govresearchgate.netresearchgate.netrsc.org These building blocks are essential starting materials that can be chemically modified to introduce the desired functional groups and construct the target molecular framework. pharmaceutical-technology.comenamine.netresearchgate.netresearchgate.net
A common strategy involves the use of a nitrophenyl precursor, which is later reduced to the corresponding aminophenyl group. For instance, 3-(4-nitrophenyl)propan-1-ol can be synthesized through the electrophilic nitration of 3-phenylpropan-1-ol. This intermediate then undergoes reduction to yield 3-(4-aminophenyl)propan-1-ol. Another approach starts with 4-(4-Nitro-phenyl)-butyric acid, which is first reduced to 3-(4-Nitro-phenyl)-propan-1-ol and then hydrogenated to the final amino-alcohol. chemicalbook.com Similarly, 1-(4-aminophenoxy)-3-(alkyl)propane-2-ols can be synthesized from key intermediates like 1-(alkyloxy)-3-(4-nitrophenoxy)propan-2-ols. researchgate.net
The versatility of aminophenyl building blocks extends to the synthesis of a wide array of derivatives. nih.govlew.roresearchgate.netnih.gov For example, p-aminophenol can be reacted with various isocyanates to produce 4-hydroxyphenyl-substituted phenylureas. researchgate.net Furthermore, the synthesis of N-(4-aminophenyl)-substituted benzamides can be achieved by reducing the corresponding nitro derivatives. researchgate.net The development of safer alternatives to traditional aniline-based building blocks is also an active area of research to mitigate potential toxicity. umich.edu
The following table provides examples of precursor molecules and their resulting aminophenyl compounds:
| Precursor Molecule | Synthetic Target |
| 3-Phenylpropan-1-ol | 3-(4-Aminophenyl)propan-1-ol |
| 4-(4-Nitro-phenyl)-butyric acid | 3-(4-Aminophenyl)propan-1-ol |
| 1-(Alkyloxy)-3-(4-nitrophenoxy)propan-2-ols | 1-(4-Aminophenoxy)-3-(alkyl)propane-2-ols |
| p-Nitroaniline | 4-Aminophenyl substituted phenylureas |
| p-Nitrobenzoic acid | 4-Amino-N-substituted benzamides |
Catalytic Systems and Reaction Optimization in Synthetic Pathways
The efficiency and selectivity of the synthesis of 3-(4-aminophenyl)propan-1-ol and its analogs are heavily reliant on the employed catalytic systems and the optimization of reaction conditions. numberanalytics.comsigmaaldrich.comnih.govrsc.orgresearchgate.net Catalysts play a pivotal role in accelerating reaction rates and directing the transformation towards the desired product, while optimization ensures the best possible yield and purity. numberanalytics.comsigmaaldrich.comnih.gov
Homogeneous and Heterogeneous Catalysis
Both homogeneous and heterogeneous catalysis are employed in the synthesis of aminophenyl compounds. mpg.demdpi.comresearchgate.netnih.govmdpi.com
Homogeneous catalysis , where the catalyst is in the same phase as the reactants, offers high activity and selectivity. mpg.denih.govmdpi.com For instance, the reduction of amides to amines can be achieved using a homogeneous ruthenium catalyst. researchgate.net Copper-based homogeneous catalytic systems have also been developed for the synthesis of propargyl amine derivatives. organic-chemistry.org
Heterogeneous catalysis , involving a catalyst in a different phase from the reactants, is advantageous for its ease of separation and catalyst recycling. mdpi.commdpi.com A prominent example is the reduction of nitrophenols to aminophenols. mdpi.comchemijournal.comresearchgate.netresearchgate.netiaea.org This is a critical step in many synthetic routes for aminophenyl compounds. The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model reaction. mdpi.comchemijournal.comresearchgate.netresearchgate.net Various heterogeneous catalysts, including palladium on activated carbon (Pd/C), are highly effective for this transformation. chemicalbook.comresearchgate.netgoogle.com For example, the hydrogenation of 4-(4-nitrophenyl)-3-morpholinone to 4-(4-aminophenyl)-3-morpholinone is efficiently carried out using Pd/C in an aliphatic alcohol. google.com Other metal-based catalysts, such as copper ferrite (B1171679) (CuFe₅O₈), have also demonstrated excellent catalytic activity and reusability in the reduction of 4-nitrophenol. mdpi.comresearchgate.net
Green Chemistry Principles in Synthesis Design
The principles of green chemistry are increasingly being integrated into the design of synthetic pathways for aminophenyl compounds to minimize environmental impact. bridgew.edunih.govyoutube.comuestc.edu.cn This involves the use of safer solvents, renewable raw materials, and energy-efficient processes. bridgew.edunih.govyoutube.com
A key focus is the replacement of hazardous reagents and solvents. For example, the use of supercritical water and carbon dioxide as safer solvent alternatives is being explored. youtube.com In the context of catalysis, the development of recyclable heterogeneous catalysts aligns with green chemistry principles by reducing waste. bridgew.edu The catalytic reduction of 4-nitrophenol using reusable catalysts like copper ferrite is a step towards more sustainable chemical production. mdpi.comresearchgate.net Furthermore, optimizing reactions to maximize atom economy—the efficiency with which atoms from the reactants are incorporated into the final product—is a core tenet of green chemistry. bridgew.edu The use of catalytic processes, which can be highly selective, contributes to higher atom economy by minimizing the formation of byproducts. nih.gov
The following table summarizes different catalytic systems and their applications in the synthesis of aminophenyl compounds, highlighting green chemistry aspects:
| Catalyst | Catalyst Type | Reaction | Green Chemistry Aspect |
| Palladium on Activated Carbon (Pd/C) | Heterogeneous | Reduction of nitro groups to amino groups chemicalbook.comresearchgate.netgoogle.com | Recyclable catalyst, high efficiency |
| Copper Ferrite (CuFe₅O₈) | Heterogeneous | Reduction of 4-nitrophenol to 4-aminophenol mdpi.comresearchgate.net | Reusable, cost-effective materials |
| Ruthenium Complexes | Homogeneous | Reduction of amides to amines researchgate.net | High selectivity, potential for lower energy consumption |
| Copper(I) Chloride / Copper(II) Triflate | Homogeneous | Synthesis of propargyl amines organic-chemistry.org | High atom economy in multicomponent reactions |
Chemical Reactivity and Derivatization Strategies of 3 4 Aminophenyl Propan 1 Ol Hydrochloride
Functional Group Transformations of the Hydroxyl Moiety
The primary alcohol group in 3-(4-aminophenyl)propan-1-ol (B78041) is a prime site for various functional group interconversions, including oxidation, etherification, and esterification.
The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. libretexts.orgpassmyexams.co.uk
Partial oxidation to the corresponding aldehyde, 3-(4-aminophenyl)propanal, requires the use of mild and selective oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org To maximize the yield of the aldehyde, it is often distilled off from the reaction mixture as it is formed. chemguide.co.uk
Conversely, complete oxidation to 3-(4-aminophenyl)propanoic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or a hot, acidified solution of potassium dichromate(VI) (K2Cr2O7). passmyexams.co.uk In this case, an excess of the oxidizing agent is typically used, and the reaction is often heated under reflux to ensure the full conversion of the alcohol, through the intermediate aldehyde, to the final carboxylic acid. chemguide.co.uk
Table 1: Oxidation Reactions of the Hydroxyl Moiety
| Starting Material | Product | Reagent(s) | Reaction Conditions |
| 3-(4-Aminophenyl)propan-1-ol | 3-(4-Aminophenyl)propanal | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Controlled temperature, often in a non-aqueous solvent |
| 3-(4-Aminophenyl)propan-1-ol | 3-(4-Aminophenyl)propanoic acid | Potassium permanganate (KMnO4) or Potassium dichromate(VI) (K2Cr2O7) in acid | Heating under reflux with excess oxidizing agent |
The hydroxyl group readily undergoes etherification and esterification reactions to produce a variety of derivatives.
Etherification can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. Due to the presence of the acidic ammonium (B1175870) group in the hydrochloride salt and the weakly acidic aromatic amine, careful selection of the base is necessary to selectively deprotonate the alcohol.
Esterification is a common transformation for alcohols and can be accomplished through several methods. chemguide.co.ukchemguide.co.uk The most direct method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk However, the reaction is reversible. More reactive acylating agents, such as acid chlorides or acid anhydrides, can be used to achieve higher yields and faster reaction rates, often at room temperature. chemguide.co.uklibretexts.org These reactions are generally irreversible. For instance, reaction with acetyl chloride would yield 3-(4-aminophenyl)propyl acetate.
Table 2: Etherification and Esterification Reactions
| Reaction Type | Reactants | Product Type |
| Etherification | 3-(4-Aminophenyl)propan-1-ol + Alkyl halide | Ether |
| Esterification | 3-(4-Aminophenyl)propan-1-ol + Carboxylic acid | Ester |
| Esterification | 3-(4-Aminophenyl)propan-1-ol + Acid chloride | Ester |
| Esterification | 3-(4-Aminophenyl)propan-1-ol + Acid anhydride (B1165640) | Ester |
Reactions of the Primary Aromatic Amine Functionality
The primary aromatic amine group is nucleophilic and can participate in a wide range of reactions, including acylation, reductive amination, and diazotization.
The aromatic amine can be readily acylated to form amides. This is a robust and widely used reaction in organic synthesis. unimi.itucl.ac.uk Similar to esterification, acylation can be carried out using carboxylic acids, acid chlorides, or acid anhydrides.
Direct reaction with a carboxylic acid to form an amide typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid. nih.govresearchgate.net A more facile approach involves the use of more reactive acylating agents. For example, reacting 3-(4-aminophenyl)propan-1-ol hydrochloride with an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base to neutralize the generated HCl or carboxylic acid byproduct, will produce the corresponding N-acyl derivative. researchgate.net
The primary aromatic amine of 3-(4-aminophenyl)propan-1-ol can react with aldehydes or ketones to form an imine (Schiff base) through a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is typically catalyzed by a mild acid. youtube.com The formation of the imine is a reversible process. libretexts.org
The resulting imine can then be reduced to a secondary amine in a process known as reductive amination. masterorganicchemistry.comyoutube.com This two-step, one-pot reaction is a powerful method for forming C-N bonds. mdma.ch Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN), with the latter being particularly useful as it is selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com This allows for the direct synthesis of N-alkylated derivatives from the parent amine and a carbonyl compound. organic-chemistry.org
Table 3: Imine Formation and Reductive Amination
| Reactants | Intermediate | Product |
| 3-(4-Aminophenyl)propan-1-ol + Aldehyde/Ketone | Imine (Schiff Base) | Secondary Amine (after reduction) |
The primary aromatic amine can be converted into a diazonium salt through a process called diazotization. masterorganicchemistry.comyoutube.com This involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). youtube.com The resulting aryldiazonium salt is a versatile intermediate. masterorganicchemistry.com
The diazonium group is an excellent leaving group (N2 gas) and can be displaced by a variety of nucleophiles in what are known as Sandmeyer reactions. youtube.comorganic-chemistry.org For instance, treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) can introduce a chloro, bromo, or cyano group onto the aromatic ring, respectively. masterorganicchemistry.com
Furthermore, diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic rings, such as phenols or other anilines, in a process called azo coupling. researchgate.netwikipedia.org This reaction leads to the formation of brightly colored azo compounds. wikipedia.org
Table 4: Diazotization and Subsequent Reactions
| Reaction Type | Reagent(s) | Product Type |
| Diazotization | NaNO2, HCl (0-5 °C) | Aryldiazonium salt |
| Sandmeyer Reaction | CuCl / CuBr / CuCN | Aryl chloride / Aryl bromide / Aryl cyanide |
| Azo Coupling | Activated aromatic compound (e.g., phenol) | Azo compound |
Heterocycle Annulation via Amino Group
The primary amino group on the phenyl ring of 3-(4-Aminophenyl)propan-1-ol serves as a key handle for the construction of fused heterocyclic systems, most notably quinolines, through established synthetic methodologies.
One of the most prominent methods for quinoline (B57606) synthesis from anilines is the Skraup-Doebner-von Miller reaction . drugfuture.comsynarchive.comdbpedia.org This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. drugfuture.comsynarchive.comwikipedia.org For instance, the reaction of 3-(4-Aminophenyl)propan-1-ol with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, would be expected to yield a substituted quinoline. The reaction mechanism is complex and thought to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.org The specific substitution pattern on the resulting quinoline would depend on the structure of the α,β-unsaturated carbonyl compound used.
A classic variation of this is the Skraup synthesis , which utilizes glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to generate the α,β-unsaturated aldehyde in situ. slideshare.net The reaction of 3-(4-Aminophenyl)propan-1-ol under Skraup conditions would likely lead to the formation of a quinoline derivative, though the reaction is known to be vigorous. slideshare.net
The general conditions for these types of reactions are summarized in the table below.
| Reaction Name | Reagents | Expected Product |
| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl (e.g., crotonaldehyde), Acid catalyst (e.g., HCl, H₂SO₄) | Substituted quinoline |
| Skraup Synthesis | Glycerol, Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Substituted quinoline |
Aromatic Ring Modifications
The phenyl ring of 3-(4-Aminophenyl)propan-1-ol is activated towards electrophilic substitution due to the electron-donating nature of the amino group. This allows for further functionalization of the aromatic core.
The amino group is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. Since the para position is already occupied by the propanol (B110389) side chain, electrophilic substitution is expected to occur at the positions ortho to the amino group. To control the reactivity and prevent potential side reactions on the amino group itself, it is often protected, for example, as an acetamide.
A key example of electrophilic aromatic substitution is Friedel-Crafts acylation . organic-chemistry.org In this reaction, an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.org For N-acetyl-3-(4-aminophenyl)propan-1-ol, the acylation would be directed to the positions ortho to the activating acetamido group. This reaction is valuable as it avoids the polyalkylation issues often encountered in Friedel-Crafts alkylation. organic-chemistry.org
| Reaction | Reagents | Expected Product |
| Friedel-Crafts Acylation | Acyl chloride (e.g., acetyl chloride), Lewis acid (e.g., AlCl₃) on N-protected substrate | ortho-Acylated derivative |
Halogenation of the activated phenyl ring can be achieved to introduce a handle for further modifications, particularly cross-coupling reactions. Direct halogenation of anilines can be performed under specific conditions. For instance, regioselective chlorination or bromination of unprotected anilines at the para-position has been achieved using copper(II) halides in ionic liquids under mild conditions. nih.gov For 3-(4-Aminophenyl)propan-1-ol, where the para position is blocked, halogenation would be directed to the ortho positions.
Once halogenated, the resulting aryl halide derivative of 3-(4-aminophenyl)propan-1-ol can participate in various palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgrsc.org For example, a bromo-substituted derivative of 3-(4-aminophenyl)propan-1-ol could be coupled with various boronic acids to introduce new aryl or alkyl groups. nih.gov
The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. rsc.orgorganic-chemistry.orgunistra.fr This would allow for the introduction of a variety of secondary or tertiary amino groups onto the phenyl ring of a halogenated 3-(4-aminophenyl)propan-1-ol derivative.
| Reaction | Reagents | Catalyst/Conditions | Expected Product |
| Halogenation | Copper(II) halide (e.g., CuCl₂, CuBr₂) | Ionic liquid | ortho-Halogenated derivative |
| Suzuki-Miyaura Coupling | Aryl or alkyl boronic acid, Base (e.g., K₂CO₃, Cs₂CO₃) | Palladium catalyst (e.g., Pd(PPh₃)₄) | Aryl- or alkyl-substituted derivative |
| Buchwald-Hartwig Amination | Primary or secondary amine, Base (e.g., NaOtBu) | Palladium catalyst with phosphine (B1218219) ligand | N-Aryl or N-alkyl substituted derivative |
Formation of Cyclic and Heterocyclic Derivatives
The bifunctional nature of 3-(4-Aminophenyl)propan-1-ol, possessing both an amino and a hydroxyl group, allows for the formation of various cyclic and heterocyclic derivatives through intramolecular or intermolecular reactions.
The amino group of 3-(4-Aminophenyl)propan-1-ol can act as a nucleophile in the synthesis of N-substituted pyrroles and pyrrolidines.
The Paal-Knorr pyrrole (B145914) synthesis is a classic method for forming pyrroles by the condensation of a primary amine with a 1,4-dicarbonyl compound under acidic conditions. wikipedia.orgwikipedia.orgorganic-chemistry.org Reacting 3-(4-Aminophenyl)propan-1-ol with a 1,4-diketone, such as 2,5-hexanedione, would yield an N-(4-(3-hydroxypropyl)phenyl)pyrrole derivative. researchgate.netrsc.org This reaction is generally high-yielding and tolerates a wide range of primary amines. wikipedia.org
The synthesis of pyrrolidin-2-ones can be achieved from the reaction of anilines with donor-acceptor cyclopropanes. nih.gov This method would lead to a 1-(4-(3-hydroxypropyl)phenyl)pyrrolidin-2-one derivative.
| Reaction | Reagents | Expected Product |
| Paal-Knorr Pyrrole Synthesis | 1,4-Diketone (e.g., 2,5-hexanedione), Acid catalyst | N-(4-(3-hydroxypropyl)phenyl)pyrrole |
| Pyrrolidin-2-one Synthesis | Donor-acceptor cyclopropane | 1-(4-(3-hydroxypropyl)phenyl)pyrrolidin-2-one |
The 1,3-amino alcohol functionality within 3-(4-Aminophenyl)propan-1-ol makes it a suitable precursor for the synthesis of an oxazolidinone ring. This five-membered heterocyclic system can be formed through an intramolecular cyclization involving both the amino and hydroxyl groups. A common method for achieving this is through the reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). organic-chemistry.org The reaction of 1,2-aminoalcohols with triphosgene in the presence of a base can lead to the formation of oxazolidinones. orgsyn.org In the case of 3-(4-Aminophenyl)propan-1-ol, this would result in the formation of a 4-(4-(3-hydroxypropyl)phenyl)oxazolidin-2-one.
| Reaction | Reagents | Expected Product |
| Oxazolidinone Formation | Phosgene or Triphosgene, Base (e.g., triethylamine) | 4-(4-(3-hydroxypropyl)phenyl)oxazolidin-2-one |
Benzothiazole (B30560) Derivatives
The synthesis of benzothiazole derivatives from this compound primarily involves the chemical transformation of the aniline moiety. The formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring is typically achieved through reactions that construct the sulfur and nitrogen-containing heterocycle. A key precursor for many benzothiazole syntheses is a 2-aminothiophenol. However, direct synthesis from anilines is also a well-established and efficient method.
One of the most direct methods for converting anilines to benzothiazoles is the reaction with a thiocyanate (B1210189) salt, often in the presence of a halogen, which acts as an oxidizing agent. This process, known as the Hugo Kauffmann reaction or a variation thereof, involves the in situ generation of a thiocyanogen (B1223195) species that electrophilically attacks the aniline.
In the case of 3-(4-aminophenyl)propan-1-ol, the primary amino group can react with potassium or ammonium thiocyanate in the presence of bromine or iodine in a suitable solvent like acetic acid. The reaction proceeds through the formation of an intermediate N-thiocyanatoaniline, which then undergoes intramolecular cyclization via electrophilic attack of the sulfur atom onto the aromatic ring ortho to the amino group. A subsequent tautomerization and aromatization lead to the formation of the 2-aminobenzothiazole (B30445) ring system. The 3-hydroxypropyl side chain at the para position generally remains intact under these reaction conditions.
The general reaction scheme is as follows:
The primary amino group of 3-(4-aminophenyl)propan-1-ol reacts with a thiocyanate salt (e.g., KSCN) in the presence of an oxidizing agent like bromine in acetic acid.
This leads to the formation of a 2-amino-6-(3-hydroxypropyl)benzothiazole derivative.
The resulting benzothiazole derivative retains the hydroxyl group, which can be further functionalized, adding another layer of synthetic versatility. The specific substitution pattern on the benzothiazole ring can be influenced by the choice of reagents and reaction conditions.
| Compound Name | Structure | Molecular Formula | Key Synthetic Precursors | Reaction Type |
| 2-Amino-6-(3-hydroxypropyl)benzothiazole | [Insert Structure Image] | C10H12N2OS | 3-(4-Aminophenyl)propan-1-ol, Potassium thiocyanate | Electrophilic cyclization |
Chalcone (B49325) Derivatives
The synthesis of chalcone derivatives from this compound requires a multi-step synthetic strategy, as the parent molecule does not possess the requisite α,β-unsaturated ketone core structure of a chalcone. Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). Therefore, 3-(4-aminophenyl)propan-1-ol must first be converted into one of these precursors.
A plausible and efficient route involves the transformation of the 3-(4-aminophenyl)propan-1-ol into a substituted acetophenone. This can be achieved through the following sequence of reactions:
Protection of the Amino Group: The primary amino group is first protected to prevent side reactions and to control the regioselectivity of subsequent reactions. Acetylation using acetic anhydride or acetyl chloride is a common method, yielding N-(4-(3-hydroxypropyl)phenyl)acetamide.
Friedel-Crafts Acylation: The protected intermediate then undergoes a Friedel-Crafts acylation. In the presence of a Lewis acid catalyst such as aluminum chloride, an acetyl group can be introduced onto the aromatic ring. The acetyl group will preferentially add to the position ortho to the activating acetamido group.
Deprotection: The protecting acetyl group on the nitrogen can then be removed by acid or base hydrolysis to regenerate the free amino group, yielding a substituted aminoacetophenone.
Claisen-Schmidt Condensation: The resulting acetophenone derivative, which now contains the 3-hydroxypropyl side chain, can be condensed with a variety of substituted benzaldehydes in the presence of a base (like NaOH or KOH) to form the target chalcone derivatives.
The general reaction scheme for the final condensation step is as follows:
The synthesized acetophenone derivative of 3-(4-aminophenyl)propan-1-ol is reacted with a substituted benzaldehyde.
The reaction is catalyzed by a base, leading to an aldol (B89426) addition followed by dehydration to form the α,β-unsaturated ketone system characteristic of chalcones.
This synthetic strategy allows for the creation of a library of chalcone derivatives by varying the substituted benzaldehyde used in the final condensation step. The presence of the 3-hydroxypropyl group and the amino group on the chalcone scaffold provides opportunities for further structural modifications and the development of compounds with diverse properties.
| Compound Name | Structure | Molecular Formula | Key Synthetic Precursors | Reaction Type |
| (E)-1-(4-Amino-3-(3-hydroxypropyl)phenyl)-3-(phenyl)prop-2-en-1-one | [Insert Structure Image] | C18H19NO2 | N-(4-(3-hydroxypropyl)phenyl)acetamide, Benzaldehyde | Claisen-Schmidt Condensation |
| (E)-1-(4-Amino-3-(3-hydroxypropyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | [Insert Structure Image] | C18H18ClNO2 | N-(4-(3-hydroxypropyl)phenyl)acetamide, 4-Chlorobenzaldehyde | Claisen-Schmidt Condensation |
Advanced Applications in Chemical Synthesis and Materials Science Research
Role as an Intermediate in Pharmaceutical Synthesis
3-(4-Aminophenyl)propan-1-ol (B78041) hydrochloride is a significant intermediate in the synthesis of various pharmaceutically active compounds. The presence of both nucleophilic amino and hydroxyl groups allows for sequential or selective functionalization, providing a straightforward route to more complex molecular architectures.
Precursor for Bioactive Amines and Amino Alcohol Scaffolds
The compound is a quintessential precursor for synthesizing amino alcohol scaffolds and other bioactive amines. The 3-aminopropan-1-ol backbone is a common structural motif in many biologically active molecules. The synthesis often starts from its nitro-analogue, 3-(4-nitrophenyl)propan-1-ol (B1626603), which is then reduced to the desired aminophenyl compound. chemicalbook.com A typical reduction method involves hydrogenation using a palladium-on-carbon (Pd/C) catalyst, a high-yielding and clean transformation. chemicalbook.com
Optically active 3-amino-1-phenylpropanol derivatives are widely used as building blocks for a range of pharmaceutical intermediates and physiologically active substances. google.com The amino and hydroxyl groups can undergo various chemical reactions, including N-alkylation, acylation, and O-alkylation, to generate a diverse library of derivatives. These functional groups are crucial for interacting with biological targets, often through hydrogen bonding.
Synthesis of Complex Drug Molecules (e.g., Antidepressant Analogs, HIV Protease Inhibitors)
The molecular framework of 3-(4-Aminophenyl)propan-1-ol is integral to the structure of several complex drug molecules.
Antidepressant Analogs: Gamma-amino alcohols are recognized as efficient synthetic intermediates for various drugs, including notable antidepressants. nih.gov For instance, the core structure of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a 3-amino-3-phenylpropan-1-ol derivative. google.com The synthesis of such compounds often involves the strategic modification of a precursor like 3-(4-Aminophenyl)propan-1-ol. google.comnih.gov
HIV Protease Inhibitors: In the development of HIV protease inhibitors, the hydroxyethylamine isostere is a critical component that mimics the natural peptide linkage and binds to the active site of the enzyme. nih.gov Research into new HIV-1 protease inhibitors has involved the design and synthesis of molecules incorporating substituted phenyloxazolidinone ligands at the P2 position. nih.gov The synthesis of these ligands can start from aminophenyl precursors, where the amino group is modified to create the required pharmacophore. nih.gov The 3-(4-aminophenyl)propan-1-ol structure provides the necessary aminophenyl group that can be further elaborated into complex P2 ligands for these potent antiviral agents. nih.govdiva-portal.org
Building Block in Medicinal Chemistry Research
In medicinal chemistry, the discovery of new drugs often relies on the use of versatile scaffolds that can be readily modified to explore structure-activity relationships (SAR). 3-(4-Aminophenyl)propan-1-ol hydrochloride serves as an excellent starting point for such investigations. google.com
Scaffold for Novel Chemical Entity (NCE) Development
A novel chemical entity (NCE) is a molecule with a previously undescribed core structure that shows therapeutic promise. The 4-aminophenylpropanol scaffold provides a robust foundation for NCE development. google.com Its two functional handles allow for the introduction of diverse chemical groups, enabling chemists to fine-tune the molecule's steric, electronic, and physicochemical properties to optimize its interaction with a specific biological target. This approach has been used to develop new antimicrobial candidates targeting multidrug-resistant pathogens, where aminophenyl-containing structures are systematically modified. nih.gov
Synthesis of Investigational Therapeutic Agents and Analog Libraries
The creation of analog libraries is a cornerstone of modern drug discovery, allowing for the rapid screening of many related compounds to identify leads. The 4-aminophenyl group is a common feature in many investigational agents. For example, it has been used as a key component in the synthesis of novel inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial target in cancer therapy. researchgate.net In these syntheses, the amino group of a 4-aminophenyl precursor is reacted with various isocyanates or acid chlorides to produce libraries of urea (B33335) or amide derivatives for biological evaluation. researchgate.net This highlights the utility of compounds like this compound in generating diverse molecular libraries for screening against various therapeutic targets.
Applications in Materials Science
Beyond pharmaceuticals, the unique structure of this compound lends itself to applications in materials science. The aromatic ring, combined with the reactive amine and alcohol groups, allows it to be incorporated into polymers and other materials. This can be used to modify material properties, such as thermal stability, solubility, and surface characteristics. While specific, large-scale industrial applications are not extensively documented in mainstream literature, it is utilized in the production of specialty chemicals. The chemistry is analogous to that of other aminophenyl compounds, such as 4-(4-aminophenyl)morpholin-3-one, which is a key intermediate in the industrial-scale synthesis of the anticoagulant drug rivaroxaban (B1684504) and demonstrates the industrial relevance of this class of molecules. google.com
Table 1: Summary of Applications for this compound
| Field | Application Area | Specific Use | Reference |
|---|---|---|---|
| Pharmaceutical Synthesis | Intermediate | Precursor for bioactive amines and amino alcohol scaffolds. | chemicalbook.comgoogle.com |
| Pharmaceutical Synthesis | Complex Drug Synthesis | Building block for antidepressant analogs and potential HIV protease inhibitors. | google.comnih.govnih.gov |
| Medicinal Chemistry | NCE Development | Core scaffold for creating novel therapeutic molecules. | google.comnih.gov |
| Medicinal Chemistry | Investigational Agents | Starting material for analog libraries (e.g., VEGFR-2 inhibitors). | researchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(4-Aminophenyl)propan-1-ol |
| 3-(4-Nitrophenyl)propan-1-ol |
| Fluoxetine |
| Rivaroxaban |
Precursor for Fluorescent Dyes and Pigments
The primary aromatic amine functionality of this compound is a critical feature that allows it to serve as a precursor in the synthesis of azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (–N=N–) chromophore, constitute the largest and most important class of synthetic colorants. nih.gov The synthesis is a well-established two-step process involving diazotization followed by a coupling reaction. nih.govunb.ca
In the first step, the primary aromatic amine of 3-(4-Aminophenyl)propan-1-ol is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt. nih.govcuhk.edu.hk These salts are generally unstable and are used immediately in the subsequent step. nih.gov
The second step is the azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component. nih.gov Common coupling partners include phenols, anilines, or other activated aromatic rings. The specific color and properties of the resulting dye are determined by the molecular structure of both the diazo component (derived from 3-(4-aminophenyl)propan-1-ol) and the coupling component. cuhk.edu.hk The propanol (B110389) group on the precursor can also influence the physical properties of the final dye, such as its solubility and affinity for different substrates.
Table 1: Role of 3-(4-Aminophenyl)propan-1-ol in Azo Dye Synthesis
| Structural Component | Function | Synthetic Role |
|---|---|---|
| p-Aminophenyl Group | Diazo Component | Forms the reactive diazonium salt upon reaction with nitrous acid. |
| Propanol Side Chain | Modifying Group | Influences physical properties like solubility and binding characteristics. |
| Aromatic Ring | Chromophore Backbone | Part of the extended π-conjugated system essential for color. |
Contribution to Nonlinear Optical (NLO) Materials
Organic molecules have garnered significant interest for applications in nonlinear optics (NLO), a field crucial for technologies like optical data processing and frequency conversion. sigmaaldrich.com The key to a molecule's NLO activity often lies in its electronic structure, specifically the presence of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge (a D-π-A architecture). nih.gov This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to achieving a large NLO response. nih.gov
This compound is a valuable building block for NLO materials primarily because its 4-aminophenyl moiety serves as an excellent electron donor. The amino group pushes electron density into the aromatic ring, which can then be connected to a suitable π-linker and an electron-acceptor group. While the propanol group itself is not part of the essential D-π-A structure, it provides a convenient chemical handle for further modification or for tuning the material's bulk properties, such as solubility and processability.
Theoretical and experimental studies on analogous D-π-A systems have shown that extending the conjugation length and using strong donor/acceptor groups can significantly enhance the NLO response. global-sci.com By chemically modifying the amino and hydroxyl groups of 3-(4-aminophenyl)propan-1-ol, researchers can construct complex chromophores designed to exhibit substantial second- or third-order NLO properties.
Table 2: Contribution of 3-(4-Aminophenyl)propan-1-ol to NLO Chromophore Design
| NLO Structural Requirement | Provided by 3-(4-Aminophenyl)propan-1-ol | Potential Modification |
|---|---|---|
| Electron Donor (D) | The 4-aminophenyl group acts as a strong electron-donating system. | The amino group can be further alkylated to enhance its donating strength. |
| π-Conjugated Bridge (π) | The phenyl ring serves as the initial part of the bridge. | The amino or hydroxyl group can be used to link to extended conjugated systems. |
| Electron Acceptor (A) | Not present in the precursor molecule. | An acceptor group (e.g., nitro, cyano) must be added via synthesis. |
| Ancillary Groups | The propanol side chain. | Can be functionalized to improve solubility or create polymeric materials. |
Development of Molecular Probes and Research Tools
Molecular probes are specialized molecules designed to detect, visualize, or quantify specific biological targets or events within living systems. jbiochemtech.com The development of these tools is a cornerstone of modern biomedical research, enabling non-invasive imaging and diagnostics. 3-(4-Aminophenyl)propan-1-ol serves as a versatile scaffold for the synthesis of such probes due to its distinct functional groups that can be selectively modified.
The primary aromatic amine is a key reaction site. It can be used as a point of attachment for various reporter groups, such as fluorophores for optical imaging or chelating agents for binding radioactive isotopes used in Positron Emission Tomography (PET). jbiochemtech.com For example, the amine can be acylated to link with moieties like N-hydroxysuccinimide (NHS) esters, a common strategy in bioconjugation.
Simultaneously, the primary hydroxyl group offers an alternative site for chemical modification. It can be esterified, etherified, or used to connect the probe to other molecules or solid supports. This dual functionality allows for the construction of complex, multifunctional probes where one part of the molecule is responsible for targeting a specific biological entity (e.g., an enzyme or receptor) and another part is responsible for generating a detectable signal. The three-carbon chain provides spatial separation between the aromatic core and the hydroxyl group, which can be advantageous in minimizing steric hindrance during synthesis and in the probe's final biological application.
Table 3: Functional Groups of 3-(4-Aminophenyl)propan-1-ol for Molecular Probe Synthesis
| Functional Group | Location | Potential Application in Probe Development |
|---|---|---|
| Primary Aromatic Amine | C4 of Phenyl Ring | Attachment of fluorophores, radiolabeling precursors, targeting ligands. |
| Primary Alcohol | C1 of Propanol Chain | Linkage to surfaces, polymers, or other functional moieties; solubility modification. |
| Alkyl Chain | -(CH₂)₃- | Acts as a flexible spacer between the aromatic core and the hydroxyl terminus. |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.
¹H NMR and ¹³C NMR Techniques for Core Structure and Substituent Confirmation
¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques that provide initial and crucial information about the molecular framework.
In the ¹H NMR spectrum of a compound like 3-(4-Aminophenyl)propan-1-ol (B78041), distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two distinct doublets. The protons of the propyl chain would present as a triplet for the methylene (B1212753) group adjacent to the alcohol, a multiplet for the central methylene group, and a triplet for the methylene group attached to the aromatic ring. The protons of the amine and hydroxyl groups would appear as singlets, the chemical shifts of which can be influenced by the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. docbrown.info For 3-(4-Aminophenyl)propan-1-ol, this would include four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons due to symmetry), and three signals for the propyl chain carbons. The carbon attached to the hydroxyl group would be observed at a characteristic downfield shift, while the other aliphatic carbons would appear at higher field. The presence of the hydrochloride salt would influence the chemical shifts, particularly of the atoms near the protonated amino group.
To illustrate the expected chemical shifts, the following table presents hypothetical ¹H and ¹³C NMR data for 3-(4-Aminophenyl)propan-1-ol hydrochloride, based on known chemical shift ranges for similar structural motifs. docbrown.infoorganicchemistrydata.orgdocbrown.info
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -CH₂CH₂CH₂OH) | ~ 7.2 (d) | ~ 130 |
| Aromatic CH (ortho to -NH₃⁺) | ~ 7.4 (d) | ~ 120 |
| Aromatic C-CH₂ | - | ~ 135 |
| Aromatic C-NH₃⁺ | - | ~ 140 |
| -CH₂-Ar | ~ 2.7 (t) | ~ 30 |
| -CH₂-CH₂-Ar | ~ 1.9 (m) | ~ 32 |
| -CH₂-OH | ~ 3.6 (t) | ~ 60 |
| -NH₃⁺ | Variable | - |
| -OH | Variable | - |
Note: This table is for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To definitively establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene groups of the propyl chain, confirming their sequence. It would also show correlations between the ortho- and meta-protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~3.6 ppm would show a cross-peak with the carbon signal at ~60 ppm, confirming the -CH₂-OH group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation between the protons of the methylene group adjacent to the aromatic ring and the aromatic carbons, as well as the quaternary aromatic carbon, thus confirming the attachment of the propyl chain to the benzene ring.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. For this compound (C₉H₁₄ClNO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental formula.
LC-MS/MS for Impurity Profiling and Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This technique is highly sensitive and selective, making it ideal for identifying and quantifying trace-level impurities in a sample. lcms.czresearchgate.net In the context of this compound, LC-MS/MS can be used to develop methods for impurity profiling, identifying any related substances or degradation products. lcms.cz
By selecting the precursor ion (the molecular ion of an impurity) and fragmenting it, a characteristic product ion spectrum is generated, which can be used for highly specific detection and quantification. This is particularly important in pharmaceutical analysis to ensure the purity and safety of the active ingredient. nih.govlcms.cz
Table 2: Illustrative Mass Spectrometry Data for 3-(4-Aminophenyl)propan-1-ol
| Technique | Ion | Expected m/z | Information Gained |
| ESI-MS | [M+H]⁺ (of free base) | 152.1070 | Molecular weight confirmation |
| HRMS | [M+H]⁺ (of free base) | 152.1075 (calculated for C₉H₁₄NO⁺) | Elemental composition confirmation |
| MS/MS | Fragment ions | e.g., loss of H₂O, loss of C₃H₇O | Structural information from fragmentation |
Note: The m/z values are for the free base, 3-(4-aminophenyl)propan-1-ol. The hydrochloride salt would not typically be observed directly in the mass spectrum under standard ESI conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would exhibit characteristic absorption bands. The O-H stretch of the alcohol group would appear as a broad band around 3300 cm⁻¹. The N-H stretching vibrations of the primary ammonium (B1175870) group (-NH₃⁺) would be visible in the region of 3000-2800 cm⁻¹, often as broad bands. C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1600-1450 cm⁻¹ region. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1400 cm⁻¹).
Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the benzene ring is typically a strong band.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -OH | Stretching | 3400-3200 (broad) |
| -NH₃⁺ | Stretching | 3000-2800 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1620-1580, 1525-1475 |
| -NH₃⁺ | Bending | ~1600, ~1500 |
| C-O | Stretching | 1150-1050 |
| C-N | Stretching | 1250-1020 |
Note: This table presents typical ranges for the indicated functional groups. The exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its various structural components. Key peaks are observed for the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, C-H stretching of the aliphatic and aromatic portions, C=C stretching of the aromatic ring, and C-O stretching of the alcohol. The presence of these specific vibrational modes confirms the principal functional groups of the compound.
While a specific spectrum for this compound is not publicly available, characteristic peaks for similar structures, such as 2-amino-1-phenyl-1-propanol and 3-amino-1-propanol, provide a reference for expected spectral regions. nih.govresearchgate.net For instance, the N-H stretching vibrations are typically found in the range of 3300-3500 cm⁻¹, while the broad O-H stretch from the alcohol and intermolecular hydrogen bonding appears around 3200-3600 cm⁻¹. Aromatic C=C stretching bands are expected near 1600 cm⁻¹.
Table 1: Expected FT-IR Spectral Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| N-H (Amine) | 3300-3500 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=C (Aromatic) | 1500-1600 | Stretching |
| C-O (Alcohol) | 1050-1250 | Stretching |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the carbon backbone. Analysis of related compounds like 2-phenyl-1-propanol (B72363) and aqueous solutions of 1-propanol (B7761284) by Raman spectroscopy highlights the utility of this technique in characterizing the structural framework. researchgate.netresearchgate.netchemicalbook.com
The combination of FT-IR and FT-Raman offers a more complete vibrational analysis, aiding in the unambiguous identification and structural elucidation of the compound. nih.gov
Table 2: Expected FT-Raman Spectral Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic Ring | ~1600 | Ring Breathing |
| C-H (Aromatic) | ~3050 | Stretching |
| C-C (Aliphatic) | 800-1200 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly documented, related structures have been analyzed, providing insights into the expected molecular geometry. nih.gov The hydrochloride salt formation will influence the crystal packing and the hydrogen bonding network.
Chiral Analytical Methods for Enantiomeric Purity Assessment
Since 3-(4-Aminophenyl)propan-1-ol is a chiral compound, possessing a stereocenter, it is essential to assess its enantiomeric purity, especially in pharmaceutical contexts where different enantiomers can have distinct biological activities. Chiral analytical methods are employed to separate and quantify the enantiomers.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique for this purpose. nih.gov The choice of the chiral selector, mobile phase composition, and temperature can significantly influence the separation of the enantiomers. nih.gov Other methods for determining enantiomeric purity include nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents and fluorescence-based assays. researchgate.netlibretexts.orgnih.gov These methods are crucial for quality control and ensuring the desired stereoisomer is the predominant form.
Elemental Analysis (CHN) for Composition Verification
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula of this compound (C₉H₁₄ClNO). This comparison serves as a crucial verification of the compound's elemental composition and purity. A close correlation between the experimental and theoretical values provides strong evidence for the correct empirical formula.
Table 3: Theoretical Elemental Composition of this compound (C₉H₁₄ClNO)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 108.09 | 57.60 |
| Hydrogen | H | 1.01 | 14.14 | 7.54 |
| Chlorine | Cl | 35.45 | 35.45 | 18.89 |
| Nitrogen | N | 14.01 | 14.01 | 7.47 |
| Oxygen | O | 16.00 | 16.00 | 8.53 |
| Total | 187.69 | 100.00 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure, particularly the conjugated systems within the molecule. For this compound, the phenyl ring constitutes the primary chromophore.
The UV-Vis spectrum is expected to show absorption bands characteristic of the aminophenyl group. The position and intensity of these bands can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. grafiati.com The electronic transitions are typically of the π → π* type within the aromatic ring. researchgate.net
Table 4: Expected UV-Visible Absorption Data for this compound
| Chromophore | Solvent | Expected λmax (nm) | Type of Transition |
| Aminophenyl | Methanol/Ethanol | ~240 and ~290 | π → π* |
In-Depth Computational Analysis of this compound Remains Elusive
Despite a thorough search of scientific literature and computational chemistry databases, detailed theoretical and computational studies specifically focusing on the compound This compound are not publicly available. As a result, the generation of a comprehensive article with specific research findings and data tables for the requested analytical sections is not possible at this time.
The user's request specified a detailed examination based on several advanced computational methods, including Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the prediction of spectroscopic parameters. These analyses require dedicated computational studies to be performed on the molecule .
While general principles of these theoretical methods are well-established, and studies on analogous compounds such as other phenylpropanolamine derivatives exist, applying their results to this compound would be scientifically inaccurate and speculative. The precise structural and electronic properties of a molecule, which are the subject of such computational analyses, are unique and cannot be extrapolated from different compounds with high fidelity.
For an article of this nature to be generated, a researcher would typically need to perform the calculations using specialized software and methods. This involves:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
Vibrational Analysis: Calculating the vibrational frequencies to predict its infrared and Raman spectra and confirm the optimized structure is a true energy minimum.
Electronic Property Calculation: Running further analyses on the optimized geometry to determine its electronic charge distribution (MEP), orbital energies (HOMO-LUMO), and bonding characteristics (NBO).
Spectroscopic Prediction: Simulating parameters like NMR chemical shifts.
Without access to a published study or database entry containing the output of these calculations for this compound, the creation of a fact-based and data-rich article as per the provided outline is precluded.
Theoretical and Computational Chemistry Studies
Structure-Activity Relationship (SAR) and Molecular Modeling Investigations
Structure-Activity Relationship (SAR) and molecular modeling are pivotal in the optimization of lead compounds by examining how chemical structure relates to biological activity. nih.gov These computational techniques, including molecular docking and 3D-QSAR, are instrumental in drug discovery for predicting how a molecule, or ligand, will bind to a target protein. nih.govresearchgate.net By analyzing these interactions, researchers can guide the synthesis of more potent and selective derivatives.
Molecular docking, for instance, predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding affinity score. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.govresearchgate.net The insights gained from these computational studies help in the rational design of new molecules with improved pharmacological profiles. nih.gov
Computational Studies of Ligand-Target Interactions in Derivative Research
Computational studies are essential for understanding the interactions between drug candidates and their biological targets at a molecular level. These methods are broadly categorized as ligand-based, target-based, and hybrid approaches. nih.gov Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities, while target-based methods, like molecular docking, require the 3D structure of the protein target. nih.gov
In the field of medicinal chemistry, molecular docking has been successfully applied to elucidate the binding modes of various small molecules, including derivatives of aminophenyl structures. For example, in the development of inhibitors for enzymes like acetylcholinesterase (AChE), docking simulations have shown that benzimidazole (B57391) derivatives can interact with the catalytic site of the enzyme, mimicking the binding of known inhibitors. mdpi.com These studies often reveal that specific structural features, such as a heterocyclic ring, can form crucial π-π stacking interactions with amino acid residues like tryptophan within the active site. mdpi.com
Similarly, research on monoamine oxidase B (MAO-B) inhibitors has utilized docking-based SAR analysis to understand the determinants of inhibition by 3-phenylcoumarin (B1362560) derivatives. frontiersin.org These computational models help to explain the observed activity of different derivatives and guide the design of more potent inhibitors. frontiersin.org
The following tables present data from computational studies on derivatives of various parent compounds, illustrating how structural modifications influence binding affinity and interactions with their respective biological targets.
Table 1: Molecular Docking Results of Benzimidazole Analogues against Acetylcholinesterase (AChE) This table showcases the binding affinity of different benzimidazole derivatives with the AChE enzyme.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative 1 | -8.5 | TRP84, TYR121, PHE330 |
| Derivative 5 | -9.2 | TRP84, TYR121, PHE330, SER122 |
| Derivative 7 | -7.1 | TYR121, PHE330 |
Table 2: Docking Scores and Interactions of Phytochemicals with SARS-CoV-2 Main Protease (Mpro) This table details the binding energies and interacting amino acids for various natural compounds docked into the active site of the SARS-CoV-2 Mpro (PDB ID: 6LU7).
| Phytochemical | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Kaempferol | -7.7 | CYS145, SER144, GLU166, ASP187 |
| Arbutin | -6.5 | ARG131, LYS137, THR199 |
| Quercetin | -7.2 | MET49, HIS163, GLU166 |
Table 3: Structure-Activity Relationship Data for Citalopram (B1669093) Analogues at the Serotonin (B10506) Transporter (SERT) This table presents the binding affinities (Ki) of various citalopram analogues for the serotonin, norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Citalopram (1) | 1.94 | 3600 | 14500 |
| Analogue 7 | 5.3 | >10000 | >10000 |
| Analogue 9 | 2.1 | 2800 | >10000 |
| Analogue 15 | 40 | >10000 | >10000 |
Research on Impurities and Quality Control in Academic Synthesis
Identification and Characterization of Synthetic By-products and Intermediates
The primary route for the synthesis of 3-(4-Aminophenyl)propan-1-ol (B78041) involves the reduction of a nitro-aromatic precursor, typically 3-(4-nitrophenyl)propan-1-ol (B1626603). This process, while effective, can lead to the formation of several by-products and the presence of unreacted intermediates that may compromise the purity of the final hydrochloride salt.
A common synthetic pathway starts with 4-(4-Nitro-phenyl)-butyric acid, which is first reduced to 3-(4-nitrophenyl)propan-1-ol. This intermediate is then subjected to a final reduction step, often through catalytic hydrogenation, to yield the desired 3-(4-aminophenyl)propan-1-ol. chemicalbook.com The subsequent treatment with hydrochloric acid affords the hydrochloride salt.
During this synthesis, a number of potential impurities can be introduced:
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial starting material, 4-(4-Nitro-phenyl)-butyric acid, in the final product.
Nitro-aromatic Intermediate: The key intermediate, 3-(4-nitrophenyl)propan-1-ol, is a significant potential impurity if the final reduction step does not proceed to completion. Its presence is a critical quality concern due to the known toxicological profiles of nitro-aromatic compounds.
By-products of Nitro Group Reduction: The catalytic reduction of the nitro group is a complex process that can yield several by-products besides the desired primary amine. These can include, but are not limited to, azo, azoxy, and hydrazo compounds, which are formed through the condensation of partially reduced intermediates. The formation of these dimeric impurities is influenced by reaction conditions such as catalyst type, hydrogen pressure, temperature, and pH.
Other Related Substances: Depending on the specific reagents and conditions used, other impurities such as products of over-reduction or side reactions involving the propanol (B110389) chain may also be formed.
The identification and characterization of these impurities are typically achieved using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the main compound from its impurities, allowing for their quantification. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are then employed to elucidate the structures of these separated impurities.
Table 1: Potential Impurities in the Synthesis of 3-(4-Aminophenyl)propan-1-ol hydrochloride
| Impurity Name | Chemical Structure | Origin | Analytical Method for Detection |
| 4-(4-Nitro-phenyl)-butyric acid | O=C(O)CCCc1ccc(cc1)N+[O-] | Unreacted Starting Material | HPLC, LC-MS |
| 3-(4-Nitrophenyl)propan-1-ol | O=N(=O)c1ccc(CCCO)cc1 | Incomplete Reduction | HPLC, LC-MS, NMR |
| Azo-bis(4-propyl-1-propoxybenzene) | (Illustration of a generic azo structure) | By-product of Nitro Reduction | HPLC, LC-MS, NMR |
| Azoxy-bis(4-propyl-1-propoxybenzene) | (Illustration of a generic azoxy structure) | By-product of Nitro Reduction | HPLC, LC-MS, NMR |
Strategies for Purification and Isolation of the Compound and its Derivatives
To obtain this compound of high purity, suitable for academic research, a multi-step purification strategy is often necessary. The choice of purification techniques depends on the nature and quantity of the impurities present.
Recrystallization is a fundamental and widely used method for purifying solid organic compounds. The crude this compound is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving the more soluble impurities in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.
Column Chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For the purification of 3-(4-Aminophenyl)propan-1-ol, normal-phase or reversed-phase chromatography can be employed. In normal-phase chromatography, a polar stationary phase like silica (B1680970) gel is used with a non-polar mobile phase. The more polar compounds will have a stronger interaction with the stationary phase and will elute later. In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase, and the elution order is reversed. This technique is particularly effective for separating compounds with different polarities, such as the desired amino alcohol from less polar by-products.
Acid-Base Extraction can be utilized to separate the basic 3-(4-Aminophenyl)propan-1-ol from neutral or acidic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic amine will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent and subsequently converted to the hydrochloride salt.
The effectiveness of the purification process is monitored by analytical techniques like Thin Layer Chromatography (TLC) and HPLC, which can quickly assess the purity of the fractions collected.
Table 2: Comparison of Purification Strategies
| Purification Technique | Principle of Separation | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Simple, cost-effective, can yield highly pure crystals. | Can be time-consuming, may result in product loss. |
| Column Chromatography | Differential adsorption | High resolving power, can separate complex mixtures. | Requires larger volumes of solvent, can be more complex to set up. |
| Acid-Base Extraction | Differential solubility based on pKa | Effective for separating basic compounds from neutral/acidic impurities. | Involves multiple extraction steps, use of acids and bases. |
Research into Potential Genotoxic Impurities Derived from Aromatic Amines in Chemical Processes
Aromatic amines as a class of compounds have been extensively studied for their potential genotoxicity. nih.govnih.gov An impurity that can damage genetic material is termed a genotoxic impurity. The presence of such impurities, even at trace levels, is a significant safety concern. In the context of this compound synthesis, the primary concern for genotoxicity arises from the aromatic amine moiety itself and any related aromatic amine by-products.
The genotoxicity of many aromatic amines is not inherent to the molecule itself but is a result of metabolic activation within the body. This activation process can transform a relatively inert compound into a reactive electrophile capable of binding to DNA and inducing mutations.
Understanding Metabolic Activation Pathways of Aminophenyl Moieties in Research Contexts
The principal pathway for the metabolic activation of primary aromatic amines involves enzymatic oxidation of the amino group. nih.gov This process is primarily carried out by cytochrome P450 enzymes in the liver. The key initial step is N-hydroxylation , which converts the primary amine to a hydroxylamine (B1172632) derivative.
This N-hydroxy metabolite is often more reactive than the parent amine. It can undergo further metabolic transformations, such as O-acetylation or O-sulfonation by N-acetyltransferases (NATs) or sulfotransferases (SULTs), respectively. These conjugation reactions can generate highly reactive and unstable esters. These electrophilic species can then covalently bind to nucleophilic sites on DNA, forming DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which is a critical event in the initiation of carcinogenesis.
While specific genotoxicity data for 3-(4-Aminophenyl)propan-1-ol is not extensively available in public literature, the presence of the 4-alkylaniline substructure warrants a careful consideration of its potential for metabolic activation. Studies on other aniline (B41778) derivatives have shown that the substitution pattern on the aromatic ring can influence the rate and extent of metabolic activation and subsequent genotoxicity. nih.gov Therefore, in a research context, it is crucial to minimize the levels of the final product and any related aromatic amine impurities in any studies where biological activity is being investigated.
Table 3: Key Enzymes in the Metabolic Activation of Aromatic Amines
| Enzyme Family | Role in Metabolic Activation |
| Cytochrome P450 (CYP) | Catalyzes the initial N-hydroxylation of the primary amino group. |
| N-acetyltransferases (NATs) | Catalyzes the O-acetylation of the N-hydroxy metabolite. |
| Sulfotransferases (SULTs) | Catalyzes the O-sulfonation of the N-hydroxy metabolite. |
Emerging Research Frontiers and Future Directions
Novel Synthetic Routes and Green Chemistry Approaches
The traditional synthesis of 3-(4-Aminophenyl)propan-1-ol (B78041) often involves the reduction of a nitro group and a carboxylic acid. One established method includes the treatment of 4-(4-Nitro-phenyl)-butyric acid with a Borane-THF complex, followed by hydrogenation over a Palladium on carbon (Pd/C) catalyst. chemicalbook.com While effective, this route utilizes hazardous reagents and solvents, prompting a shift towards more environmentally benign methodologies.
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce waste, minimize energy consumption, and utilize safer substances. jocpr.comjddhs.com For 3-(4-Aminophenyl)propan-1-ol hydrochloride, research is now focusing on several key areas of green chemistry:
Alternative Solvents: Efforts are underway to replace traditional organic solvents with greener alternatives such as water, supercritical CO2, and bio-based solvents. jocpr.com These solvents reduce the emission of volatile organic compounds (VOCs) and are generally less toxic. jddhs.com
Catalysis: The development of more efficient and recyclable catalysts is a major goal. This includes biocatalysis, which uses enzymes to perform chemical transformations with high specificity and under mild conditions, and heterogeneous catalysis, where the catalyst is in a different phase from the reactants, allowing for easier separation and reuse. jddhs.comresearchgate.net
Renewable Feedstocks: Researchers are exploring the use of renewable starting materials to move away from petroleum-based feedstocks, thereby reducing the carbon footprint of the synthesis. researchgate.net
The adoption of these green chemistry principles aims to develop synthetic routes that are not only more sustainable but also potentially more cost-effective and efficient. mdpi.comejcmpr.com
Exploration of New Derivatization Opportunities for Advanced Applications
The molecular structure of 3-(4-Aminophenyl)propan-1-ol, with its primary amino and hydroxyl groups, offers rich opportunities for derivatization. These modifications can lead to new compounds with tailored properties for a variety of advanced applications.
One area of interest is the synthesis of novel analogs for use in medicinal chemistry. By modifying the core structure, researchers can explore structure-activity relationships (SAR) to develop compounds with enhanced biological activity or improved pharmacokinetic profiles. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems, while the hydroxyl group can be esterified or etherified.
A search of chemical databases reveals a number of derivatives, highlighting the versatility of this scaffold. Examples of related structures that have been synthesized include:
3-((4-Aminophenyl)sulfonyl)propan-1-ol
1-(3-Aminophenyl)piperidin-4-ol
3-[3-(4-aminophenyl)-1,2-oxazol-4-yl]propan-1-ol
(3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride
3-[3-(3-aminophenyl)-1,2-oxazol-4-yl]propan-1-ol sigmaaldrich.com
These examples underscore the potential for creating diverse chemical libraries based on the 3-(4-Aminophenyl)propan-1-ol backbone for screening in various therapeutic areas.
Integration with High-Throughput Screening in Drug Discovery Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large chemical libraries for biological activity. nih.gov The derivatization potential of this compound makes it an attractive scaffold for generating focused libraries for HTS campaigns.
Quantitative HTS (qHTS) further refines this process by testing compounds at multiple concentrations, providing detailed information on potency and efficacy early in the discovery process. nih.gov The integration of libraries derived from 3-(4-Aminophenyl)propan-1-ol into qHTS workflows could accelerate the identification of new lead compounds for a range of biological targets.
The development of phenotypic screening assays, which assess the effects of compounds on whole cells or organisms, offers another avenue for exploring the therapeutic potential of these derivatives. nih.gov This approach can uncover novel mechanisms of action and identify compounds that modulate complex biological pathways.
Deepening Understanding of Structure-Function Relationships via Advanced Computational Tools
Advanced computational tools are playing an increasingly important role in understanding the relationship between the three-dimensional structure of a molecule and its biological function. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into how derivatives of 3-(4-Aminophenyl)propan-1-ol interact with their biological targets.
For example, computational studies can be used to predict the binding affinity of a series of analogs to a specific protein, helping to guide the design of more potent compounds. nih.gov These models can also be used to rationalize observed experimental results and to develop hypotheses about the key molecular interactions that govern biological activity.
Studies on related compounds have demonstrated the power of this approach. For instance, research on serotonin (B10506) analogs has shown how modifications to the chemical structure can drastically affect receptor affinity and intrinsic activity. nih.gov By applying similar computational methods to derivatives of 3-(4-Aminophenyl)propan-1-ol, researchers can gain a deeper understanding of their structure-function relationships and accelerate the development of new therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Aminophenyl)propan-1-ol hydrochloride, and how can reaction efficiency be optimized?
The compound can be synthesized via the Mannich reaction , which involves a methylene-active ketone, dialkylamine hydrochloride, and polyformaldehyde in refluxing ethanol. The reaction generates an N,N-dialkylmethyleneammonium chloride intermediate, which undergoes a Michael-type addition to yield the product . To optimize efficiency, control reaction temperature (typically 70–80°C), use stoichiometric excess of formaldehyde, and monitor pH to stabilize intermediates. Purity can be improved via recrystallization in ethanol/water mixtures .
Q. How should researchers purify this compound to ensure high enantiomeric purity for biological studies?
Chiral resolution techniques, such as chiral column chromatography (e.g., using amylose- or cellulose-based stationary phases) or diastereomeric salt formation with chiral acids (e.g., tartaric acid), are recommended. Evidence from analogous compounds shows that enantiomeric excess >98% can be achieved via these methods . Confirm purity using polarimetry or chiral HPLC .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : Analyze - and -NMR to confirm the presence of the aminophenyl group (δ 6.5–7.5 ppm for aromatic protons) and the propanol backbone (δ 3.5–4.0 ppm for hydroxyl-bearing CH).
- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to detect the molecular ion peak ([M+H] ~212 m/z) and validate purity (>95%) .
- FT-IR : Identify NH stretching (~3350 cm) and OH bands (~3200 cm) .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .
Advanced Research Questions
Q. How does stereochemistry at the aminophenyl moiety influence biological activity, and how can enantioselective synthesis be achieved?
Studies on analogous compounds (e.g., fluorophenyl derivatives) demonstrate that (S)-enantiomers exhibit higher receptor-binding affinity due to optimal spatial alignment with hydrophobic pockets in target proteins . Enantioselective synthesis can be achieved using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution with lipases .
Q. What strategies are effective in resolving contradictory bioactivity data across studies (e.g., varying IC50_{50}50 values)?
Contradictions often arise from impurity profiles (e.g., residual solvents or diastereomers) or assay conditions (pH, temperature). Mitigation steps:
- Purity Verification : Use LC-MS and -NMR to quantify impurities.
- Standardized Assays : Pre-equilibrate compounds in assay buffers to ensure consistent protonation states .
Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices (e.g., plasma)?
- Sample Preparation : Use protein precipitation (acetonitrile) or SPE with C18 cartridges.
- Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., 212 → 120 m/z for quantification). Validate per ICH guidelines for linearity (R >0.99), LOD (<1 ng/mL), and recovery (>90%) .
Q. What computational tools are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses.
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .
Q. How do structural modifications (e.g., halogen substitution) alter physicochemical properties and pharmacokinetics?
Substituting the phenyl group with halogens (e.g., fluorine) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration. However, this may reduce aqueous solubility, requiring formulation adjustments (e.g., PEGylated nanoparticles) .
Methodological Notes
- Stereochemical Analysis : Always report enantiomeric ratios and validate with circular dichroism (CD) .
- Data Reproducibility : Share raw NMR/HPLC files in supplementary materials to enable cross-validation .
- Regulatory Compliance : For preclinical studies, adhere to OECD GLP standards for toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
